(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18822993
InChI: InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7-8,14H,4-6H2,1-3H3,(H,15,16)/t7?,8-,12?/m0/s1
SMILES:
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol

(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

CAS No.:

Cat. No.: VC18822993

Molecular Formula: C12H19NO5

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid -

Specification

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
IUPAC Name (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7-8,14H,4-6H2,1-3H3,(H,15,16)/t7?,8-,12?/m0/s1
Standard InChI Key MMWLYNIDGURLNG-XIGTVVQJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C2CCC1(C[C@@H]2O)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)O

Introduction

(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a complex organic compound featuring a bicyclic framework with a nitrogen atom, classified as an azabicyclic compound. It includes functional groups such as a hydroxyl group at the 3-position and a carboxylic acid group at the 1-position, along with a tert-butyl carbamate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activity.

Synthesis

The synthesis of (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, often employing techniques like chromatography for purification and NMR spectroscopy for structural confirmation.

Chemical Reactions

This compound can participate in various chemical reactions, including esterification using coupling agents like DCC and oxidation reactions with agents such as potassium permanganate.

Biological Activity

The compound's mechanism of action involves interactions with biological targets, such as enzymes, which can lead to significant biological effects, including enzyme inhibition.

Applications

It has potential applications in medicinal chemistry and drug development, serving as a synthetic intermediate and a tool for biological investigation.

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